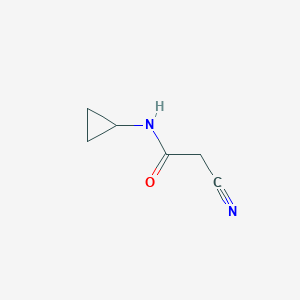
Iodous acid
Vue d'ensemble
Description
Iodous acid is a chemical compound with the formula HIO₂. It is an iodine oxoacid and is known for its role in various chemical processes. The compound is relatively unstable and has been observed but never isolated in its pure form. This compound is part of a series of iodine oxyacids, where iodine can assume oxidation states of -1, +1, +3, +5, or +7 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Iodous acid can be synthesized through the oxidation of iodide ions with oxygen gas. The iodide ions are first converted to elementary iodine, which is then further oxidized by oxygen to form this compound. The general reaction is: [ 2 I^- + O₂ + H₂O → 2 HIO₂ ]
Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability. It is typically prepared in situ for laboratory experiments and specific applications .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form iodic acid (HIO₃).
Reduction: It can be reduced to form hypothis compound (HIO) or iodine.
Disproportionation: this compound can disproportionate to form molecular iodine and iodates.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen gas, hydrogen peroxide.
Reducing Agents: Sulfur dioxide, thiosulfate.
Conditions: Reactions typically occur in aqueous solutions under controlled temperatures.
Major Products:
Oxidation: Iodic acid (HIO₃).
Reduction: Hypothis compound (HIO), iodine.
Disproportionation: Molecular iodine (I₂), iodates (IO₃⁻)
Applications De Recherche Scientifique
Iodous acid plays a significant role in atmospheric chemistry, particularly in the formation of new particles in marine areas. It is a more efficient nucleation precursor than iodic acid, contributing to new particle formation events that impact radiation balance, biogeochemical cycles, and global climate . Additionally, this compound is used in organic synthesis as an oxidizing agent for the oxidation of alcohols to carbonyl compounds and in iodination reactions of organic compounds .
Mécanisme D'action
The mechanism by which iodous acid exerts its effects involves the formation of stable molecular clusters through hydrogen bonds and halogen bonds. These clusters can undergo self-nucleation, leading to the formation of new particles. The nucleation process is influenced by atmospheric conditions and the presence of other compounds such as methanesulfonic acid .
Comparaison Avec Des Composés Similaires
Iodic Acid (HIO₃): Another iodine oxoacid, less efficient as a nucleation precursor compared to iodous acid.
Hypothis compound (HIO): A less oxidized form of iodine oxoacid.
Periodic Acid (H₅IO₆): A more oxidized form of iodine oxoacid.
Uniqueness: this compound is unique in its efficiency as a nucleation precursor, forming stable clusters more readily than iodic acid. This property makes it particularly important in atmospheric chemistry and new particle formation in marine environments .
Propriétés
IUPAC Name |
iodous acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HIO2/c2-1-3/h(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPSOCQMBCNWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OI=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HIO2 | |
| Record name | iodous acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodous_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030159 | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.911 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12134-99-5 | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine hydroxide oxide (I3(OH)O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodous acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triiodine hydroxide heptaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)





